![molecular formula C18H20FN3O2S2 B2470020 N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 922031-24-1](/img/structure/B2470020.png)
N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing nitrogen and sulfur . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives have been used to treat different diseases with high therapeutic influence .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The Hantzsch synthesis is a preferred reaction for synthesizing thiazole and its derivatives . It involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Detailed in vitro studies are essential to understand its mode of action, minimum inhibitory concentration, and potential clinical applications .
Antifungal Potential
Given the thiazole scaffold’s relevance in antifungal drug development, this compound warrants exploration. Investigating its activity against fungal pathogens could lead to novel antifungal agents. Researchers may assess its effectiveness against species like Candida and Aspergillus .
Boron Reagent in Organic Synthesis
Considering the compound’s functional groups, it might serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions. Researchers could explore its compatibility with various substrates and its role in constructing complex organic molecules .
Mechanism of Action
Future Directions
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
N-[4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c19-13-5-7-14(8-6-13)20-16(23)11-25-9-15-10-26-18(21-15)22-17(24)12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFLKFIIXILHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CSCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide |
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